molecular formula C10H12N2 B3003513 3-(Propan-2-yl)imidazo[1,5-a]pyridine CAS No. 916994-65-5

3-(Propan-2-yl)imidazo[1,5-a]pyridine

Cat. No.: B3003513
CAS No.: 916994-65-5
M. Wt: 160.22
InChI Key: UKNYBXYMVNUSCG-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)imidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Imidazo[1,5-a]pyridines, including 3-(Propan-2-yl)imidazo[1,5-a]pyridine, are synthesized using various innovative techniques. For example, a one-pot synthesis method starting from a carboxylic acid and 2-methylaminopyridines allows introducing various substituents at the 1- and 3-positions, using propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux (Crawforth & Paoletti, 2009). Additionally, multicomponent reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and DMAD or allenoates offer a straightforward approach to fully substituted furans, showcasing their applicability in organic synthesis (Pan et al., 2010).

Versatility in Chemistry

  • The imidazo[1,5-a]pyridine skeleton is a versatile platform for generating new types of stable N-heterocyclic carbenes, as evidenced by synthesized Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes (ImPy) and derivatives (Alcarazo et al., 2005). Another study highlights the development of a novel anomeric stereoauxiliary approach for preparing a broad range of imidazo[1,5-α]pyridines, significantly expanding the scope of accessible compounds in this class (Zeng et al., 2021).

Applications in Corrosion Inhibition and Fluorescent Probing

  • Imidazo[1,5-a]pyridine derivatives demonstrate significant performance as corrosion inhibitors, as seen in the study of novel imidazo[4,5-b]pyridine derivatives against mild steel corrosion (Saady et al., 2021). Additionally, imidazo[1,5-a]pyridine-based fluorescent probes have been investigated for their potential in monitoring cellular health and biochemical pathways, highlighting their applicability in chemical biology (Renno et al., 2022).

Pharmaceutical Moiety Synthesis

  • The synthesis of 3-acyl imidazo[1,5-a]pyridines, important pharmaceutical moieties, is achieved through innovative methods like electrochemical tandem sp3(C–H) double amination, simplifying the process and enhancing functional group tolerance (Wang et al., 2022).

Anticancer Applications

  • Research on Cu(II)-based coordination complexes with imidazo[1,2-a]pyridine ligands indicates promising anticancer activity, especially against cervical cancer cells (Li et al., 2020).

Mechanism of Action

While the specific mechanism of action for “3-(Propan-2-yl)imidazo[1,5-a]pyridine” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridines are known to have a broad spectrum of biological activity profiles .

Safety and Hazards

The safety information for “3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates are expected to provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

Properties

IUPAC Name

3-propan-2-ylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(2)10-11-7-9-5-3-4-6-12(9)10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNYBXYMVNUSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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